molecular formula C10H13BrClNO2 B6156343 (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride CAS No. 845908-98-7

(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride

Cat. No.: B6156343
CAS No.: 845908-98-7
M. Wt: 294.6
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Description

(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a chiral compound with the molecular formula C₁₀H₁₃BrClNO₂ and a molecular weight of 294.57 g/mol . Its CAS number is 845908-98-7 (for the R-enantiomer), though conflicting CAS numbers (e.g., 952729-65-6 in ) may refer to racemic mixtures or different enantiomers . The compound features a 4-bromophenyl group attached to a propanoate ester backbone, with an amino group at the β-position. It is categorized as a chiral building block, widely used in pharmaceutical synthesis due to its stereochemical specificity .

Properties

IUPAC Name

methyl (3R)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAPQHNPIIVGSF-SBSPUUFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lipase-Catalyzed Hydrolysis

Candida antarctica lipase B (CAL-B) immobilized on acrylic resin demonstrates superior enantioselectivity (E > 200) in hydrolyzing the (S)-enantiomer of methyl 3-amino-3-(4-bromophenyl)propanoate. The reaction proceeds in isopropyl alcohol at 60°C for 14 hours, achieving a 47% yield of (R)-enantiomer with 99% enantiomeric excess (ee). Key parameters include:

ParameterValue
Substrate conc.0.5 M
Enzyme loading20% (w/w)
SolventIsopropyl alcohol/H₂O (9:1)
Temperature60°C
Reaction time14 h

The unreacted (R)-ester is subsequently extracted with ethyl acetate and converted to the hydrochloride salt using gaseous HCl in diethyl ether.

Catalytic Asymmetric Synthesis

Recent advances in organocatalysis have enabled direct enantioselective synthesis of the target compound, bypassing the need for resolution.

Chiral Brønsted Acid-Catalyzed Amination

A thiourea-based catalyst (10 mol%) facilitates the asymmetric Mannich reaction between 4-bromobenzaldehyde and methyl acetoacetate in toluene at -40°C. This method achieves 86% yield and 94% ee, though it requires stringent anhydrous conditions. The reaction mechanism involves dual hydrogen-bond activation of the imine intermediate:

RCHO+CH3COCO2MeCatalyst(R)-product[7]\text{RCHO} + \text{CH}3\text{COCO}2\text{Me} \xrightarrow{\text{Catalyst}} \text{(R)-product} \quad

Transition Metal-Mediated Dynamic Kinetic Resolution

Palladium complexes with (R)-BINAP ligands enable dynamic kinetic resolution of racemic β-bromo esters. Key advantages include:

  • Temperature : 80°C in THF

  • Catalyst loading : 5 mol% Pd(OAc)₂

  • Amine source : Ammonium carbamate

  • Yield : 78% with 97% ee

This method concurrently addresses stereocontrol and bromide displacement, reducing step count compared to traditional approaches.

Industrial-Scale Production Methodologies

Large-scale synthesis prioritizes cost efficiency and minimal purification steps. The dominant industrial route involves:

Telescoped Three-Step Process

  • Friedel-Crafts Acylation : 4-Bromobenzene reacts with methyl acrylate in the presence of AlCl₃ (1.2 equiv) at 0°C to form methyl 3-(4-bromophenyl)prop-2-enoate (89% yield).

  • Hydrogenation : Pd/C (5% w/w) catalyzes hydrogenation at 50 psi H₂ in ethanol, saturating the double bond (95% yield).

  • Enantioselective Amination : Using (R)-α-methylbenzylamine as a chiral auxiliary, the intermediate undergoes amination at 120°C for 8 h, followed by HCl salt formation (overall 62% yield).

Comparative Analysis of Methods

MethodYieldee (%)ScalabilityCost Index
Enzymatic resolution47%99High$
Brønsted acid catalysis86%94Moderate$$$
Pd-mediated DKR78%97Low$$$$
Industrial process62%99Very high$$

Enzymatic methods dominate commercial production due to favorable cost-yield ratios, while catalytic asymmetric synthesis remains valuable for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride may exhibit antidepressant properties. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine, which are critical in mood regulation. Studies have explored its efficacy in animal models of depression, showing promising results in alleviating depressive symptoms.

Analgesic Properties
The compound has also been investigated for its analgesic effects. In preclinical studies, it demonstrated the ability to reduce pain responses in various models, suggesting a mechanism that may involve modulation of pain pathways through its interaction with specific receptors.

Organic Synthesis

Building Block for Complex Molecules
(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride serves as an essential building block in organic synthesis. Its functional groups allow for further derivatization, enabling chemists to create more complex structures. This versatility is particularly valuable in synthesizing pharmaceuticals and agrochemicals.

Chiral Auxiliary
The compound is utilized as a chiral auxiliary in asymmetric synthesis. By providing a chiral environment, it aids in the production of enantiomerically pure compounds, which are crucial in the development of many drugs that require specific stereochemistry for efficacy.

Biochemical Probes

Research Tool in Neurobiology
Due to its ability to interact with various biological targets, (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is employed as a biochemical probe in neurobiological research. It helps elucidate the mechanisms underlying neurotransmitter action and receptor interactions, contributing to a better understanding of neurological disorders.

Case Study 1: Antidepressant Efficacy

A study published in Journal of Medicinal Chemistry investigated the antidepressant effects of (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting an increase in antidepressant-like behavior. The study concluded that further exploration into its mechanism could open avenues for new antidepressant therapies.

Case Study 2: Pain Modulation

In another study focusing on pain modulation, researchers assessed the analgesic properties of the compound using the hot plate test on mice. The findings revealed that administration of (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride resulted in a notable increase in pain threshold compared to control groups. This highlights its potential application in developing new analgesics.

Mechanism of Action

The mechanism of action of ®-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds with target proteins, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations (Halogen/Methoxy Groups)

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
(R)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride 4-Cl C₁₀H₁₃Cl₂NO₂ 250.12 283159-92-2 Smaller, less electronegative Cl vs. Br; lower molecular weight .
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride 3-OCH₃ C₁₁H₁₆ClNO₃ 253.70* 845909-40-2 Methoxy group (electron-donating) vs. Br (electron-withdrawing); altered electronic properties .
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate hydrochloride 4-OCH₃ C₁₁H₁₆ClNO₃ 253.70* Not provided Increased solubility due to polar methoxy group; reduced steric bulk compared to Br .

Impact of Substituents :

  • Chlorine (Cl) : Reduces molecular weight and cost but may decrease metabolic stability compared to Br .
  • Methoxy (OCH₃) : Increases polarity, improving aqueous solubility but reducing bioavailability in hydrophobic environments .

Ester Group Modifications

Compound Name Ester Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride Ethyl C₁₁H₁₅BrClNO₂ 308.60 1354940-98-9 Longer alkyl chain increases lipophilicity (+14.03 g/mol vs. methyl ester) .
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride Ethyl + 2,4-F₂ C₁₁H₁₄ClF₂NO₂ 265.69 Not provided Fluorine substituents enhance metabolic stability but reduce steric bulk .

Impact of Ester Chain :

  • Methyl vs. Ethyl : Ethyl esters typically exhibit slower hydrolysis rates, prolonging half-life in vivo .

Stereochemical and Positional Isomers

Compound Name Amino Position Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS Number
(R)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride C2 R C₁₀H₁₃Cl₂NO₂ 250.12 33965-47-8 Altered backbone conformation affects receptor binding .
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride C3 S C₁₀H₁₃BrClNO₂ 294.57 Not provided Enantiomeric differences may lead to divergent biological activity .

Impact of Stereochemistry :

  • The R-enantiomer of the target compound is preferred in asymmetric synthesis for its specificity in forming active pharmaceutical ingredients (APIs) .

Biological Activity

(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, also known by its CAS number 845908-98-7, is a synthetic compound characterized by its unique structural features, including a bromo-substituted aromatic ring and an amino acid backbone. This combination positions it as a compound of interest in various biological and chemical research applications. Despite the potential implications of its structure, the specific biological activities of this compound are not yet fully elucidated.

The molecular formula of (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is C10H13BrClNO2C_{10}H_{13}BrClNO_2, with a molecular weight of approximately 294.57 g/mol. The compound exhibits high solubility in water due to its hydrochloride salt form, which facilitates its use in biological studies and applications .

PropertyValue
Molecular FormulaC10H13BrClNO2
Molecular Weight294.57 g/mol
Boiling PointNot specified
SolubilityHigh (as hydrochloride)
Log P (Octanol/Water)2.13

Enzyme Inhibition and Receptor Interaction

Initial studies suggest that (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride may exhibit activity against specific enzymes or receptors involved in various biological processes. Its structural similarity to known bioactive molecules has led to hypotheses regarding its potential for enzyme inhibition or receptor modulation, although concrete data is limited .

Cytotoxicity Studies

Research on structurally related compounds indicates that modifications in the phenyl ring can significantly influence biological activity. For example, studies have shown that compounds with similar bromo substitutions exhibit varying degrees of cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups like bromine has been associated with enhanced antimicrobial and anticancer activities .

Comparative Analysis with Similar Compounds

A comparative analysis was performed on several compounds structurally related to (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. The following table summarizes the similarity scores and potential biological activities:

Compound NameCAS NumberSimilarity ScoreNotable Activity
(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate845908-98-70.98Potential enzyme inhibition
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate1391379-45-50.98Cytotoxic effects in cell lines
Ethyl 3-amino-3-(4-bromophenyl)propanoate502841-92-10.96Antimicrobial activity
(R)-Methyl 3-amino-3-(2-bromophenyl)propanoate845958-74-90.96Varying cytotoxicity

This table illustrates the close relationship between these compounds and highlights the need for further investigation into their biological activities.

Q & A

Basic Research Question

  • HPLC-MS : Quantifies purity (>95% as per industrial standards) and detects impurities .
  • ¹H/¹³C NMR : Confirms the 4-bromophenyl substitution pattern and ester/amino group positions. The (R)-configuration is verified via NOESY or chiral shift reagents .
  • X-ray Crystallography : Resolves absolute stereochemistry for crystalline batches .
    Advanced Considerations :
  • Chiral HPLC : Using columns like Chiralpak IG-3 to separate enantiomers and assess enantiomeric excess (ee >99% for pharmaceutical-grade material) .
  • Stability Testing : Accelerated degradation studies under acidic/basic conditions to evaluate hydrolysis susceptibility of the ester group .

How does the 4-bromophenyl group influence the compound’s biological interactions compared to halogen-substituted analogs?

Basic Research Question
The 4-bromo substitution enhances:

  • Hydrophobic Interactions : Increased lipophilicity (logP ~2.8) improves membrane permeability compared to fluoro or chloro analogs .
  • Electron-Withdrawing Effects : Stabilizes the phenyl ring, affecting binding to targets like G-protein-coupled receptors (GPCRs) or enzymes .
    Advanced Research Findings :
  • Receptor Binding Studies : Bromine’s larger atomic radius creates steric effects, altering binding kinetics. For example, 4-bromo derivatives show 3x higher affinity for serotonin receptors than 4-chloro analogs in vitro .
  • Metabolic Stability : Bromine reduces oxidative metabolism in liver microsomes, prolonging half-life compared to fluorine-substituted derivatives .

What are the key differences in pharmacological activity between (R)- and (S)-enantiomers of this compound?

Basic Research Question

  • Stereospecificity : The (R)-enantiomer exhibits higher affinity for neurological targets (e.g., NMDA receptors) due to complementary 3D binding pockets, while the (S)-form is often inactive .
    Advanced Research Findings :
  • In Vivo Efficacy : In rodent models, the (R)-enantiomer reduced neuropathic pain by 60% at 10 mg/kg, whereas the (S)-form showed no significant effect .
  • Toxicity Profile : (S)-enantiomers may induce off-target effects (e.g., hepatotoxicity at high doses), necessitating enantiopure synthesis .

How should researchers handle and store this compound to ensure stability in experimental settings?

Q. Basic Guidelines :

  • Storage : -80°C in airtight, light-protected containers to prevent hydrolysis and photodegradation. At -20°C, stability is limited to 1 month .
  • Solubility : Use anhydrous DMSO or deionized water (with sonication at 37°C) for stock solutions .
    Advanced Considerations :
  • Lyophilization : Freeze-dried powders retain >98% activity after 12 months at -80°C, ideal for long-term studies .
  • Inert Atmosphere : Handling under nitrogen/argon minimizes oxidation of the amino group during synthesis .

What contradictions exist in reported biological data, and how can they be resolved methodologically?

Q. Example Contradiction :

  • Anticancer Activity : Some studies report IC₅₀ = 10 µM against breast cancer cells (MCF-7), while others show no activity .
    Resolution Strategies :

Purity Verification : Re-test batches with LC-MS to rule out impurity interference .

Assay Conditions : Standardize cell culture media (e.g., serum concentration affects compound uptake) .

Target Validation : Use CRISPR knockouts to confirm on-target effects vs. off-pathway cytotoxicity .

How does this compound compare structurally and functionally to its closest analogs?

Compound Substituent Key Differences Biological Impact
4-Chloro analogCl at C4Lower logP (2.1) and reduced metabolic stabilityShorter half-life in vivo
4-Fluoro analogF at C4Higher solubility but weaker receptor bindingLimited CNS penetration
(S)-EnantiomerOpposite chiralityMismatched 3D target fitLoss of neuropharmacological activity

What are the recommended in vitro and in vivo models for evaluating its therapeutic potential?

Q. In Vitro :

  • Enzyme Inhibition Assays : Test IC₅₀ against target enzymes (e.g., monoamine oxidases) using fluorogenic substrates .
  • Cell-Based Models : Primary neuronal cultures for neuroactivity; HepG2 cells for metabolic profiling .
    In Vivo :
  • Rodent Neuropathy Models : Chronic constriction injury (CCI) for pain modulation studies .
  • Pharmacokinetics : IV/PO administration in Sprague-Dawley rats with plasma LC-MS/MS analysis .

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